
VU6009453
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU6009453 is a novel M4 positive allosteric modulator (PAM). VU6009453 showed good potency (EC50=383 nM) and excellent CNS penetration (rat Kp=3.4, Kp,uu=0.84).
Aplicaciones Científicas De Investigación
1. Vacuum-Ultraviolet Photon Detections
This paper discusses the advancement in vacuum-ultraviolet (VUV) photon detection technology, which is crucial for space science, high-energy physics, and other scientific applications. The performance optimization of VUV photodetectors is essential for further progress in these fields (Zheng, Jia, & Huang, 2020).
2. Protein Thermodynamic Destabilization in Cardiac Myosin Binding Protein C
This study focuses on a variant of uncertain significance (VUS) in MYBPC3, a gene related to hypertrophic cardiomyopathy. The research integrates bioinformatics and functional studies to assess the pathogenicity of the variant, contributing to the understanding of genetic diseases (Pricolo et al., 2020).
3. The Era of Carbon Allotropes
This paper highlights the importance of synthetic carbon allotropes like fullerenes, nanotubes, and graphene. These materials have significant scientific and technological applications due to their unique properties (Hirsch, 2010).
4. SARS‐CoV‐2 B.1.617 Indian Variants
This research examines the SARS-CoV-2 variant B.1.617 and its sublineages, focusing on changes in the electrostatic potential of the spike protein. Such studies are crucial for understanding virus transmission and developing countermeasures (Pascarella et al., 2021).
5. Development and Applications of CRISPR-Cas9 for Genome Engineering
This paper reviews the use of CRISPR-Cas9 technology in genome engineering, highlighting its potential for modifying genomes in various organisms and its applications in research and medicine (Hsu, Lander, & Zhang, 2014).
Propiedades
Número CAS |
2148929-11-5 |
|---|---|
Nombre del producto |
VU6009453 |
Fórmula molecular |
C21H21ClN4O2 |
Peso molecular |
396.88 |
Nombre IUPAC |
N-(1-(5-Chloro-2-methoxypyridin-4-yl)azetidin-3-yl)-2,4-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27) |
Clave InChI |
NVGMPSJSLKIVIT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2N=C(C)C=C(C)C2=C1)NC3CN(C4=CC(OC)=NC=C4Cl)C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU6009453; VU 6009453; VU-6009453 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



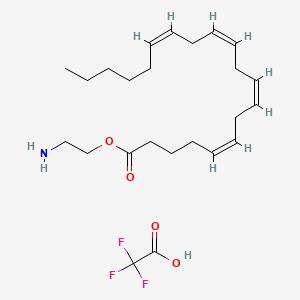
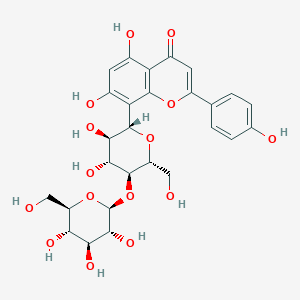
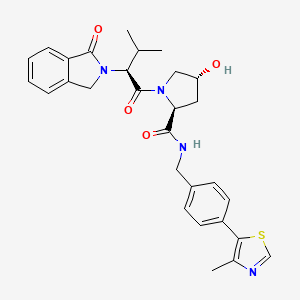
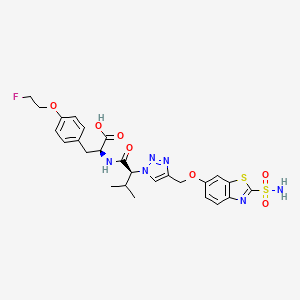
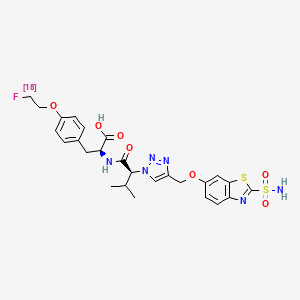
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
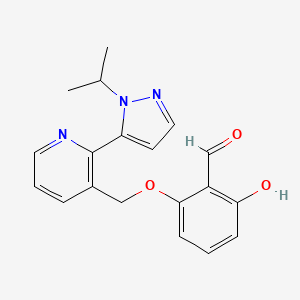
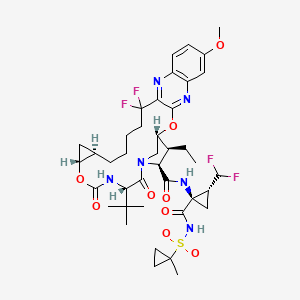

![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)